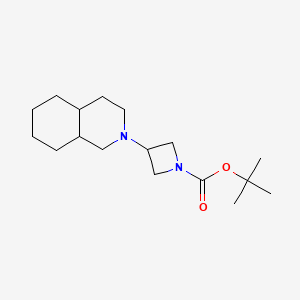
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid
Übersicht
Beschreibung
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is a heterocyclic compound . It contains a total of 21 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 amidine derivative, 1 secondary amine (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is C9H5IN2O3 . The structure data file (SDF/MOL File) of this compound is available for download and can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
The molecular weight of 4-Hydroxy-6-iodoquinazoline-8-carboxylic acid is 316.05 . More detailed physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Quinazoline derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, certain quinazoline compounds have demonstrated significant inhibition against carrageenan-induced rat paw edema, indicating anti-inflammatory activity (Rabea et al., 2006). Similarly, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated for their potential as PPAR gamma agonists, which could have implications in diabetes treatment (Azukizawa et al., 2008).
Novel Drug Candidates
Research on quinazoline derivatives has led to the identification of novel drug candidates with potential therapeutic applications. For example, the validation of specific isotopically labeled quinazoline derivatives as imaging agents for prostate cancer in experimental models highlights the role of these compounds in diagnostic applications (Samnick et al., 2007).
Impact on Microbial and Cellular Processes
Quinazoline derivatives have also been studied for their effects on microbial communities and cellular processes. A study on the adjustment of bacterial numbers and diversity in the gut microbiome by a quinazoline derivative (8-HQA) in lepidopteran pests underscores the potential of these compounds in regulating microbial populations and understanding host-microbe interactions (Mazumdar et al., 2022).
Neuroprotection and Anti-inflammatory Properties
Further research into quinazoline derivatives has revealed their neuroprotective properties in models of cerebral ischemia, suggesting a role in the treatment of neurological conditions (Chen et al., 2014). Additionally, studies on the analgesic and anti-inflammatory activities of certain quinazoline derivatives provide insights into their potential as pain management and anti-inflammatory agents (Ünlü et al., 2003).
Eigenschaften
IUPAC Name |
6-iodo-4-oxo-3H-quinazoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3/c10-4-1-5-7(6(2-4)9(14)15)11-3-12-8(5)13/h1-3H,(H,14,15)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNKZQKHWZGMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-iodoquinazoline-8-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(2-Trifluoromethylbenzyloxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417729.png)

![6-[(1-Methylpiperidin-4-yl)oxy]pyridin-3-amine](/img/structure/B1417734.png)

![tert-Butyl 4-(5-cyanobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1417736.png)
![2-Chloro-3-[(2-fluorobenzyl)oxy]pyridine](/img/structure/B1417739.png)

![7-(2,4-dimethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1417744.png)
![1-(3-chlorophenyl)-4-cyclopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1417746.png)
![3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1417747.png)



